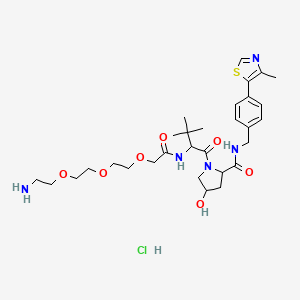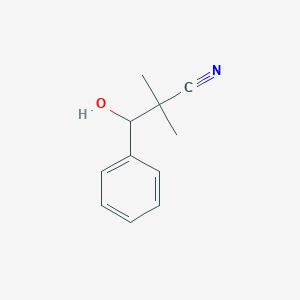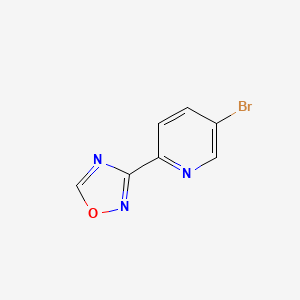![molecular formula C20H15ClN6O2 B15155492 7-chloro-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B15155492.png)
7-chloro-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-4H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a complex organic compound that features a unique combination of indole, triazoloquinazoline, and carboxamide groups. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-4H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and various chlorinating agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反应分析
Types of Reactions
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-4H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the quinazoline ring or the carboxamide group.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole oxides, while reduction of the quinazoline ring can produce dihydroquinazoline derivatives .
科学研究应用
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-4H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide has several scientific research applications, including:
作用机制
The mechanism of action of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-4H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, while the triazoloquinazoline core can interact with enzymes and other proteins. These interactions can lead to modulation of biological pathways, resulting in the compound’s observed biological activities .
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Triazoloquinazoline Derivatives: Compounds such as 5-oxo-4H-[1,2,3]triazolo[1,5-a]quinazoline derivatives have similar core structures and are studied for their biological activities.
Uniqueness
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-4H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is unique due to its combination of indole, triazoloquinazoline, and carboxamide groups, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications .
属性
分子式 |
C20H15ClN6O2 |
|---|---|
分子量 |
406.8 g/mol |
IUPAC 名称 |
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C20H15ClN6O2/c21-12-5-6-16-14(9-12)19(28)24-18-17(25-26-27(16)18)20(29)22-8-7-11-10-23-15-4-2-1-3-13(11)15/h1-6,9-10,23,26H,7-8H2,(H,22,29) |
InChI 键 |
UJKUIJKUUDXTQZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NNN4C3=NC(=O)C5=C4C=CC(=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B15155412.png)
![Methyl 3-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15155416.png)
![N-(2-ethylphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]pyrimidin-1(6H)-yl]acetamide](/img/structure/B15155422.png)
![N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide](/img/structure/B15155426.png)

![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B15155444.png)
![1-(2-Aminocyclohexyl)-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B15155448.png)

![5-({2-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155461.png)

![4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline](/img/structure/B15155475.png)
![13-hydroxy-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B15155477.png)


